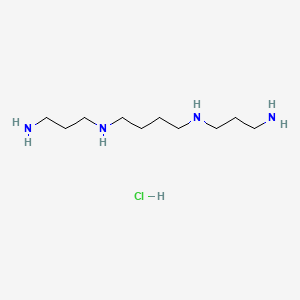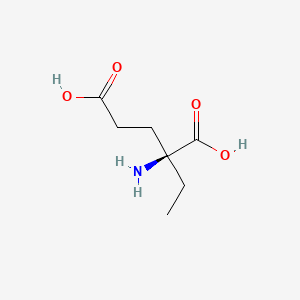
Chinolin C1
Übersicht
Beschreibung
Quin C1 ist ein selektiver und potenter Agonist für den Formylpeptid-Rezeptor 2 (FPR2/ALX). Es ist bekannt für seine entzündungshemmende Wirkung, insbesondere bei der Reduzierung der Produktion von Neutrophilen und Lymphozyten in der bronchoalveolären Lavageflüssigkeit und der Verringerung der Expression von Tumornekrosefaktor-Alpha, Interleukin-1-Beta, Keratinozyten-abgeleitetem Chemokin und transformierender Wachstumsfaktor Beta 1 . Quin C1 wird hauptsächlich in der Untersuchung von Lungenverletzungen eingesetzt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Quin C1 kann durch die Kondensation von Aroyl- und Heteroaroylhydraziden von Anthranilsäure mit verschiedenen Aldehyden wie Zimtsäure-, Crotonsäure- und 4-Hydroxy-3-Methoxybenzoesäurealdehyden synthetisiert werden . Die Reaktion beinhaltet typischerweise ein Erhitzen in Ethanol oder Dimethylformamid (DMF) bei Raumtemperatur . Eine andere Methode beinhaltet die Kondensation von Anthranilsäurehydrazid mit Säureanhydriden, gefolgt von Erhitzen mit Aldehyden in Acetonitril .
Industrielle Produktionsmethoden
Während spezifische industrielle Produktionsmethoden für Quin C1 nicht allgemein dokumentiert sind, können die oben genannten Synthesemethoden für die industrielle Produktion hochskaliert werden. Die Verwendung effizienter Kondensationsreaktionen und geeigneter Lösungsmittel kann die großtechnische Synthese erleichtern.
Wissenschaftliche Forschungsanwendungen
Quin C1 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird zur Synthese neuer Analoga mit potenzieller antioxidativer Aktivität verwendet.
Industrie: Forschungen zu Quin C1 können zur Entwicklung neuer entzündungshemmender Medikamente führen.
Wirkmechanismus
Quin C1 übt seine Wirkung aus, indem es als Agonist für den Formylpeptid-Rezeptor 2 (FPR2/ALX) wirkt. Dieser Rezeptor ist an der Regulation von Entzündungsreaktionen beteiligt. Quin C1 reduziert signifikant die Anzahl von Neutrophilen und Lymphozyten in der bronchoalveolären Lavageflüssigkeit, verringert die Expression von Entzündungszytokinen wie Tumornekrosefaktor-Alpha, Interleukin-1-Beta, Keratinozyten-abgeleitetem Chemokin und transformierender Wachstumsfaktor Beta 1 und reduziert die Kollagenablagerung im Lungengewebe . Die entzündungshemmenden Wirkungen der Verbindung werden auf ihre Fähigkeit zurückgeführt, die Aktivität von FPR2/ALX zu modulieren .
Wirkmechanismus
Target of Action
Quin C1 is a highly specific and potent agonist for the formyl peptide receptor 2 (FPR2/ALX) . FPR2/ALX is a G protein-coupled receptor initially identified as a structural homologue of human FPR1 .
Mode of Action
Quin C1 interacts with its target, FPR2/ALX, to stimulate neutrophil calcium mobilization and chemotaxis . It has a very low efficacy in the induction of superoxide production .
Biochemical Pathways
The interaction of Quin C1 with FPR2/ALX leads to a reduction in the expression of several cytokines and chemokines, including tumor necrosis factor α (TNF-α), interleukin-1β (IL-1β), the mouse keratinocyte-derived chemokine (KC), and transforming growth factor β1 (TGF-β1) .
Result of Action
Quin C1 significantly reduces the neutrophil and lymphocyte counts in bronchoalveolar lavage fluid (BALF), diminishes the expression of TNF-α, IL-1β, KC, and TGF-β1, and decreases collagen deposition in lung tissue . These results suggest an anti-inflammatory role for Quin C1, particularly in the context of lung injury .
Biochemische Analyse
Biochemical Properties
Quin C1 plays a crucial role in biochemical reactions as a highly specific agonist for formyl peptide receptor 2 (FPR2/ALX). This receptor is a G protein-coupled receptor involved in various immune responses. Quin C1 interacts with FPR2/ALX, leading to the modulation of inflammatory responses. The compound has been shown to reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor α (TNF-α), interleukin-1β (IL-1β), and transforming growth factor β1 (TGF-β1) . These interactions highlight the potential of Quin C1 in regulating immune responses and inflammation.
Cellular Effects
Quin C1 exerts significant effects on various cell types and cellular processes. In studies involving mouse models of bleomycin-induced lung injury, Quin C1 was found to reduce neutrophil and lymphocyte counts in bronchoalveolar lavage fluid, indicating its anti-inflammatory properties . Additionally, Quin C1 decreased collagen deposition in lung tissue, suggesting its potential role in mitigating fibrosis. The compound influences cell signaling pathways, gene expression, and cellular metabolism, thereby modulating immune responses and reducing inflammation.
Molecular Mechanism
The molecular mechanism of Quin C1 involves its binding to the FPR2/ALX receptor. This interaction triggers a cascade of signaling events that lead to the inhibition of pro-inflammatory cytokine production and the reduction of immune cell infiltration . Quin C1’s ability to modulate FPR2/ALX activity highlights its potential as a therapeutic agent for inflammatory conditions. The compound’s mechanism of action includes enzyme inhibition, receptor activation, and changes in gene expression, all of which contribute to its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Quin C1 have been observed to change over time. Studies have shown that Quin C1 maintains its stability and efficacy over extended periods of treatment . The compound’s protective effects against lung injury were most pronounced when administered early in the inflammatory process. Long-term studies have indicated that Quin C1’s anti-inflammatory properties persist, but its ability to prevent fibrosis diminishes if treatment is delayed . These findings underscore the importance of timely administration for optimal therapeutic outcomes.
Dosage Effects in Animal Models
The effects of Quin C1 vary with different dosages in animal models. In studies involving mice, a dosage of 0.2 mg/day was found to be effective in reducing inflammation and preventing lung injury . Higher doses did not significantly enhance the compound’s protective effects, suggesting a threshold beyond which no additional benefits are observed. At high doses, Quin C1 did not exhibit toxic or adverse effects, indicating its safety profile in preclinical studies .
Metabolic Pathways
Quin C1 is involved in metabolic pathways that regulate immune responses and inflammation. The compound interacts with enzymes and cofactors associated with the FPR2/ALX receptor, modulating metabolic flux and influencing metabolite levels . These interactions contribute to the compound’s ability to regulate cytokine production and immune cell activity, highlighting its potential as a therapeutic agent for inflammatory conditions.
Transport and Distribution
Within cells and tissues, Quin C1 is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it exerts its anti-inflammatory effects . Quin C1’s distribution within tissues is crucial for its therapeutic efficacy, as it ensures that the compound reaches areas of inflammation and injury.
Subcellular Localization
Quin C1’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments and organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that Quin C1 interacts with its target receptors and enzymes, thereby modulating immune responses and reducing inflammation. The compound’s subcellular distribution is essential for its therapeutic effects and highlights its potential as a targeted anti-inflammatory agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Quin C1 can be synthesized through the condensation of aroyl- and heteroaroylhydrazides of anthranilic acid with various aldehydes such as cinnamic, crotonic, and 4-hydroxy-3-methoxybenzoic aldehydes . The reaction typically involves heating in ethanol or dimethylformamide (DMF) at room temperature . Another method involves the condensation of anthranilic hydrazide with acid anhydrides, followed by heating with aldehydes in acetonitrile .
Industrial Production Methods
While specific industrial production methods for Quin C1 are not widely documented, the synthesis methods mentioned above can be scaled up for industrial production. The use of efficient condensation reactions and appropriate solvents can facilitate large-scale synthesis.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Quin C1 durchläuft verschiedene chemische Reaktionen, darunter:
Kondensationsreaktionen: Die Bildung von Quin C1 beinhaltet Kondensationsreaktionen mit Aldehyden.
Oxidation und Reduktion:
Häufige Reagenzien und Bedingungen
Bedingungen: Erhitzen in Ethanol, DMF oder Acetonitril.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Derivate von 4-Oxo-1,2,3,4-Tetrahydrochinazolin, die Analoga von Quin C1 sind .
Vergleich Mit ähnlichen Verbindungen
Quin C1 wird mit anderen ähnlichen Verbindungen verglichen, insbesondere mit solchen, die ebenfalls Agonisten für den Formylpeptid-Rezeptor 2 (FPR2/ALX) sind. Einige ähnliche Verbindungen sind:
4-Butoxy-N-[2-(4-Methoxyphenyl)-4-oxo-1,4-dihydro-2H-chinazolin-3-yl]benzamid: Bekannt für seine entzündungshemmenden Eigenschaften.
2-Aryl-2,3-Dihydrochinazolin-4(1H)-one: Besitzen Antikrebsaktivität.
Einzigartigkeit
Quin C1 ist einzigartig aufgrund seiner hohen Spezifität und Potenz als Agonist für FPR2/ALX, was es besonders effektiv bei der Reduzierung von Entzündungen und der Leukocyteninfiltration im Lungengewebe macht .
Eigenschaften
IUPAC Name |
4-butoxy-N-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4/c1-3-4-17-33-21-15-11-19(12-16-21)25(30)28-29-24(18-9-13-20(32-2)14-10-18)27-23-8-6-5-7-22(23)26(29)31/h5-16,24,27H,3-4,17H2,1-2H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORVAHQXRDLSFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NN2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



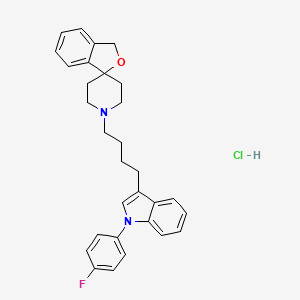

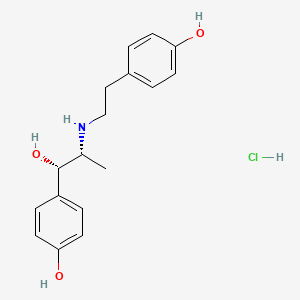


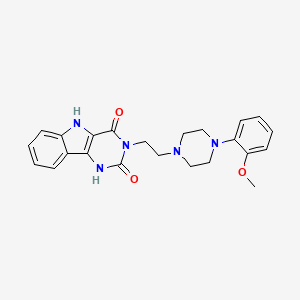
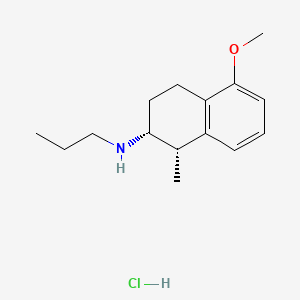
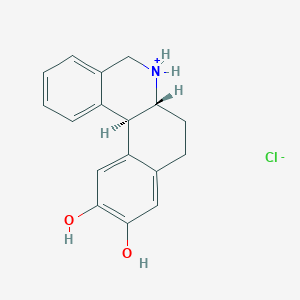
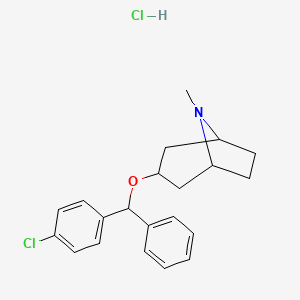
![3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B1663677.png)

